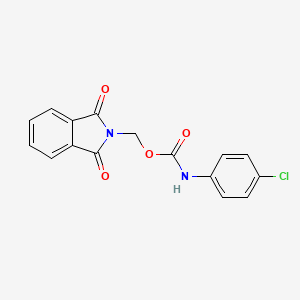

tetramethyl 1,1,2,2-cyclobutanetetracarboxylate

Descripción general

Descripción

Tetramethyl 1,1,2,2-cyclobutanetetracarboxylate and its derivatives are compounds of interest due to their unique structural features and potential applications in organic synthesis and material science. These compounds are characterized by the cyclobutane ring, a four-membered ring, which imparts significant strain and unique reactivity patterns to these molecules.

Synthesis Analysis

The synthesis of derivatives of tetramethyl cyclobutanetetracarboxylate involves various strategies, including intramolecular Wittig reactions and reactions with heterocyclic compounds. For example, tetraalkyl cyclobutene-1,2,3,4-tetracarboxylates have been prepared by intramolecular Wittig reactions, showcasing the versatility of these compounds in synthesis (Yavari & Nourmohammadian, 1999). Additionally, reactions with heterocyclic compounds have been demonstrated, leading to complex derivatives with potential applications in material science and organic synthesis (Acheson et al., 1980).

Molecular Structure Analysis

The molecular structure of tetramethyl cyclobutanetetracarboxylate derivatives has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry. These studies reveal the intricate details of the molecular framework, highlighting the influence of the cyclobutane core on the overall molecular architecture (Acheson et al., 1980).

Chemical Reactions and Properties

Tetramethyl cyclobutanetetracarboxylate and its derivatives undergo a range of chemical reactions, including electrocyclic ring-opening reactions and reactions with nucleophiles. These reactions are influenced by the strained nature of the cyclobutane ring, leading to products that are valuable in organic synthesis (Yavari & Nourmohammadian, 1999; Hansen & Demarco, 1969).

Physical Properties Analysis

The physical properties of these compounds, including their melting points, boiling points, and solubility, are crucial for their practical applications. While specific details on the physical properties of tetramethyl 1,1,2,2-cyclobutanetetracarboxylate itself are scarce, the study of its derivatives provides insights into the behavior of these compounds under various conditions.

Chemical Properties Analysis

The chemical properties of tetramethyl cyclobutanetetracarboxylate derivatives, such as reactivity, stability, and electronic characteristics, have been extensively studied. These properties are essential for understanding the potential applications of these compounds in organic synthesis and material science (Yavari & Nourmohammadian, 1999).

Aplicaciones Científicas De Investigación

Synthesis and Material Science

Tetramethyl 1,1,2,2-cyclobutanetetracarboxylate plays a crucial role in synthesis and material science. It is used in the preparation of cyclobutanetetracarboxylic dianhydride, which is synthesized from dimethyl fumarate. This process includes a cycloaddition reaction, followed by hydrolysis and dehydration to yield the dianhydride. The yield can be significantly high under optimized conditions, showing its efficiency in synthesis (Wu Su-fang, 2012).

Photocyclization and Cage Compound Construction

In the field of organic chemistry, tetramethyl cyclobutadienetetracarboxylate is used in generating and trapping reactions. For instance, dibromocyclobutane derivatives act as precursors for generating this compound, which can then be trapped in Diels-Alder additions. This process is instrumental in constructing polyfunctionalized cage compounds through photocyclization of the adducts (Günter W. Maier et al., 1993).

Antiproliferative Activity Against Cancer

A significant application of tetramethyl 1,1,2,2-cyclobutanetetracarboxylate derivatives is in medical research, particularly in the development of antiproliferative agents against various cancer cell lines. Certain compounds derived from it, especially those containing a thiosemicarbazide and the α,β-unsaturated aldehyde myrtenal, have demonstrated high activity against leukemia cells. The mechanism of action is associated with the alkylation of tumor-cell DNA (M. Mar'yasov et al., 2020).

Photoluminescence in Plasma Polymerized Films

In material science, specifically in the study of plasma polymerized films, tetramethyl-1,3-cyclobutanedione, a related compound, is recognized as a precursor for photoluminescence chromophores. This compound is used in plasma-generated gas-phase studies, contributingsignificantly to the understanding of the plasma polymerization chemistry of materials like methyl methacrylate. The findings from these studies indicate that such compounds can lead to the development of materials with unique photoluminescent properties (Y. V. Pan & D. D. Denton, 1997).

Vacuum Ultraviolet Spectra Analysis

Research on tetramethyl-1,3-cyclobutanedithione and its derivatives, which are structurally related to tetramethyl 1,1,2,2-cyclobutanetetracarboxylate, has provided insights into their electronic structures. Studies involving vacuum ultraviolet spectra analysis of these compounds reveal various Rydberg series, aiding in understanding the electronic transitions in these molecules. This research is pivotal for advancements in molecular physics and chemistry (I. Trabjerg, M. Vala, & J. Baiardo, 1983).

Polymerization Catalysts

Tetramethyl cyclopentadienyl complexes of certain metals, which can be derived from tetramethyl 1,1,2,2-cyclobutanetetracarboxylate, are utilized in polymerization processes. For example, cobalt complexes of tetramethyl(2-methylthioethyl)cyclopentadiene have been synthesized and tested in ethylene polymerization, producing linear polyethylene. This showcases the compound's relevance in the development of efficient polymerization catalysts (O. Daugulis, M. Brookhart, & P. White, 2003).

Propiedades

IUPAC Name |

tetramethyl cyclobutane-1,1,2,2-tetracarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c1-17-7(13)11(8(14)18-2)5-6-12(11,9(15)19-3)10(16)20-4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGICZKYPIVULCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1(C(=O)OC)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425016 | |

| Record name | 1,1,2,2-Cyclobutanetetracarboxylic acid, tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethyl cyclobutane-1,1,2,2-tetracarboxylate | |

CAS RN |

64374-98-7 | |

| Record name | 1,1,2,2-Cyclobutanetetracarboxylic acid, tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5514516.png)

![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)

![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)

![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)

![methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5514544.png)

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)